molecular formula C13H15F3O2 B8603305 Butyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89767-99-7

Butyl [3-(trifluoromethyl)phenyl]acetate

Cat. No. B8603305
Key on ui cas rn: 89767-99-7
M. Wt: 260.25 g/mol
InChI Key: WXDLQDKCNPOVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426536

Procedure details

To a suspension of 5.6 g. of potassium hydroxide, containing 14% of water, in 35 ml. of dried butanol was added 4.0 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane over about 2 minutes. The mixture was stirred under reflux for 5 hours, was cooled, and was made acid with 6 ml. of concentrated sulfuric acid. The mixture was heated to reflux with a distillation head on the flask, and about 11 ml. of butanol-water azeotrope was removed. Ten ml. of butanol was added back to the flask, and the mixture was cooled overnight to ambient temperature. It was then poured into 150 ml. of water, and the aqueous layer was extracted with two 40 ml. portions of dichloromethane. The organics were combined, and washed twice with 30 ml. portions of water. The organics were then dried over sodium sulfate, and concentrated under vacuum to obtain 4.0 g. of oily product, which was redissolved in 30 ml. of dichloromethane and washed twice with 10 ml. portions of water. The organic solution was dried over sodium sulfate and evaporated under vacuum to obtain 3.4 g. of product, found to be 94.5% pure by vapor phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH2:3].Cl[C:5](Cl)(Cl)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.S(=O)(=O)(O)O>C(O)CCC>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([CH2:6][C:5]([O:3][CH2:5][CH2:6][CH2:7][CH3:8])=[O:1])[CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 5.6 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a distillation head on the flask, and about 11 ml
CUSTOM
Type
CUSTOM
Details
of butanol-water azeotrope was removed
ADDITION
Type
ADDITION
Details
of butanol was added back to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled overnight to ambient temperature
ADDITION
Type
ADDITION
Details
It was then poured into 150 ml
EXTRACTION
Type
EXTRACTION
Details
of water, and the aqueous layer was extracted with two 40 ml
WASH
Type
WASH
Details
washed twice with 30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 4.0 g
DISSOLUTION
Type
DISSOLUTION
Details
of oily product, which was redissolved in 30 ml
WASH
Type
WASH
Details
of dichloromethane and washed twice with 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 3.4 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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